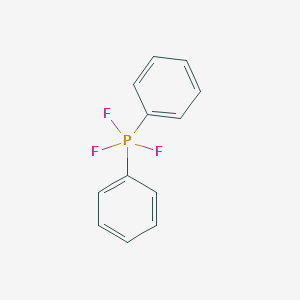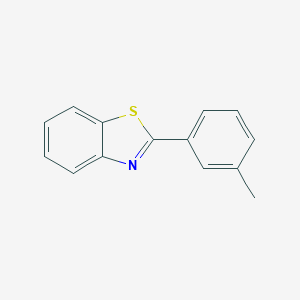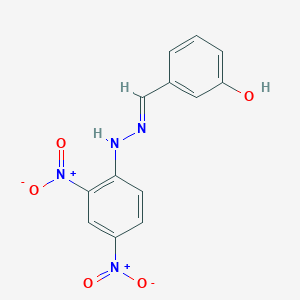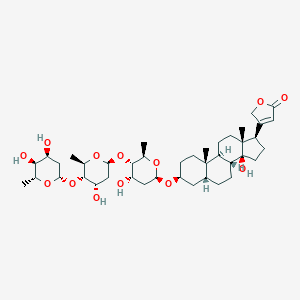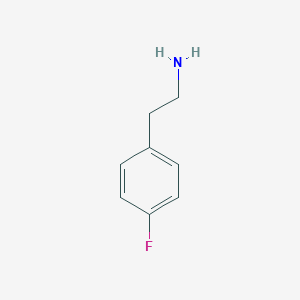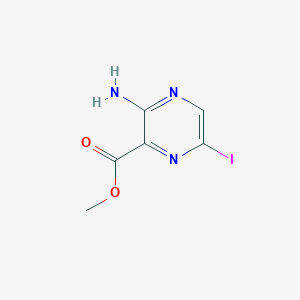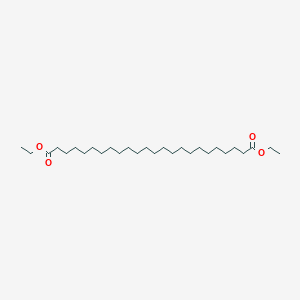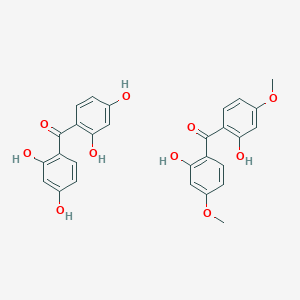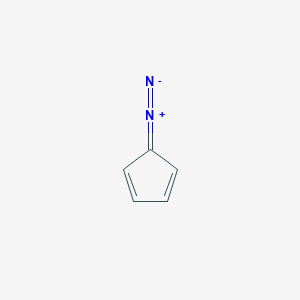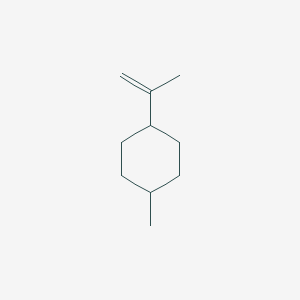
Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis-, also known as limonene, is a cyclic terpene that is commonly found in the essential oils of citrus fruits such as oranges, lemons, and limes. This compound has been extensively studied due to its unique chemical properties and potential applications in various fields, including the food, pharmaceutical, and cosmetic industries.
作用機序
The mechanism of action of Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- is complex and not fully understood. However, studies have shown that Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- can interact with various cellular targets, including enzymes, receptors, and ion channels. Limonene has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, which is involved in drug metabolism. Limonene has also been shown to interact with various receptors, including the adenosine A2A receptor, which is involved in the regulation of inflammation.
生化学的および生理学的効果
Limonene has been shown to have a variety of biochemical and physiological effects. Studies have shown that Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- can reduce inflammation, inhibit tumor growth, and have antimicrobial effects. Limonene has also been shown to have antioxidant properties and can protect against oxidative stress.
実験室実験の利点と制限
Limonene has several advantages for use in lab experiments, including its availability, low toxicity, and low cost. However, Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- can also have limitations, including its volatility, which can make it difficult to work with, and its potential to interfere with certain assays.
将来の方向性
There are several future directions for research on Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis-. One area of research is the development of new methods for the synthesis of Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- and its derivatives. Another area of research is the investigation of the potential therapeutic applications of Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis-, particularly in the treatment of cancer and inflammation. Additionally, research is needed to better understand the mechanism of action of Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- and its interactions with cellular targets.
合成法
Limonene can be synthesized by various methods, including extraction from citrus fruits, steam distillation, and chemical synthesis. One of the most common methods for chemical synthesis is the reaction of isoprene with formaldehyde to form p-menthane-3,8-diol, which is then dehydrated to form Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis-.
科学的研究の応用
Limonene has been extensively studied for its potential applications in various fields, including the food, pharmaceutical, and cosmetic industries. In the food industry, Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- is used as a flavoring agent and antioxidant. In the pharmaceutical industry, Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- has been shown to have anti-inflammatory, antitumor, and antimicrobial properties. In the cosmetic industry, Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- is used as a fragrance and as an ingredient in skin care products.
特性
CAS番号 |
1124-25-0 |
|---|---|
製品名 |
Cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- |
分子式 |
C10H18 |
分子量 |
138.25 g/mol |
IUPAC名 |
1-methyl-4-prop-1-en-2-ylcyclohexane |
InChI |
InChI=1S/C10H18/c1-8(2)10-6-4-9(3)5-7-10/h9-10H,1,4-7H2,2-3H3 |
InChIキー |
WPMKLOWQWIDOJN-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)C(=C)C |
正規SMILES |
CC1CCC(CC1)C(=C)C |
その他のCAS番号 |
6252-33-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



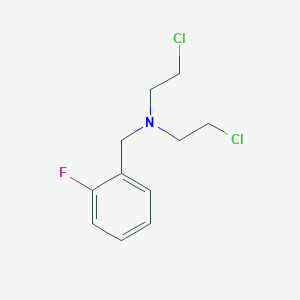
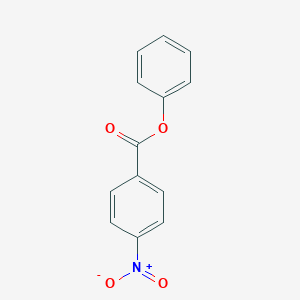

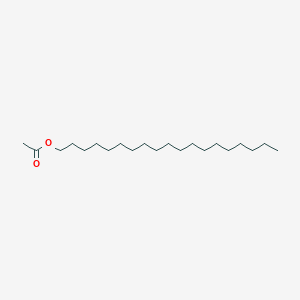
![2-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B75457.png)
